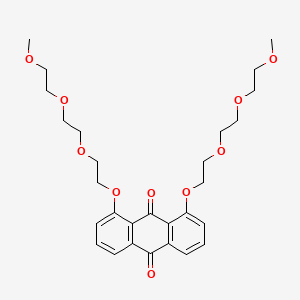
1,8-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by its multiple ethoxy groups attached to the anthraquinone core, which can influence its solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone typically involves the reaction of anthraquinone derivatives with ethylene glycol monomethyl ether under specific conditions. The process may include:
Starting Materials: Anthraquinone, ethylene glycol monomethyl ether, and a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a catalyst such as potassium hydroxide to facilitate the etherification process.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,8-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron acceptor or donor, influencing redox reactions and cellular processes. Its multiple ethoxy groups may enhance its solubility and facilitate its interaction with biological membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone
- 1,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone
Uniqueness
1,8-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone is unique due to its specific substitution pattern on the anthraquinone core
Eigenschaften
CAS-Nummer |
111959-51-4 |
|---|---|
Molekularformel |
C28H36O10 |
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
1,8-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C28H36O10/c1-31-9-11-33-13-15-35-17-19-37-23-7-3-5-21-25(23)28(30)26-22(27(21)29)6-4-8-24(26)38-20-18-36-16-14-34-12-10-32-2/h3-8H,9-20H2,1-2H3 |
InChI-Schlüssel |
IHRYASVSVCTIBK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
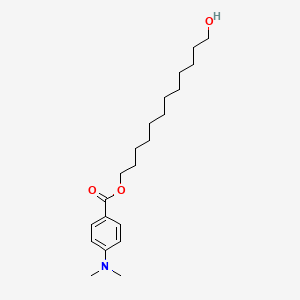
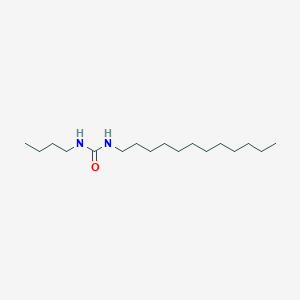
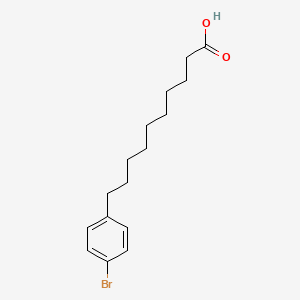
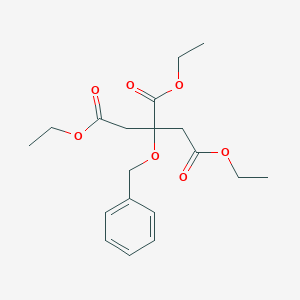

![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
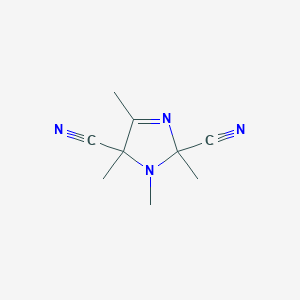
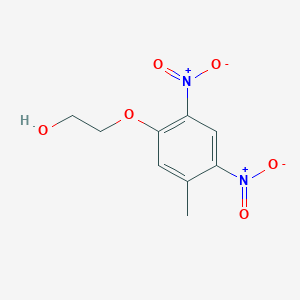
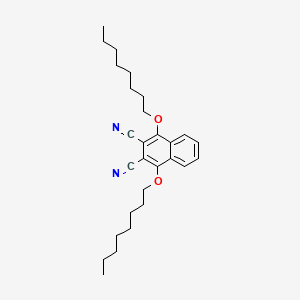

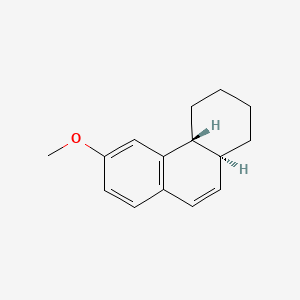

![2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14298086.png)
